CID 131876036

Description

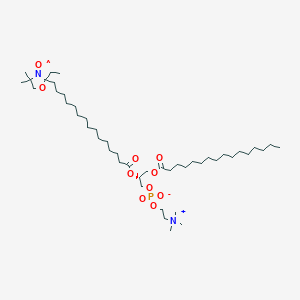

CID 131876036 is a chemical compound cataloged in PubChem, with structural and analytical data reported in recent studies. According to Figure 1 in , its chemical structure and GC-MS chromatogram highlight key characteristics, including fragmentation patterns and purity levels derived from vacuum distillation fractions . The compound’s mass spectrum (Figure 1D) provides critical insights into its molecular ion peaks and fragmentation pathways, essential for confirming its identity and purity.

Properties

InChI |

InChI=1S/C46H90N2O10P/c1-8-10-11-12-13-14-15-16-19-22-25-28-31-34-43(49)54-39-42(40-57-59(52,53)56-38-37-48(5,6)7)58-44(50)35-32-29-26-23-20-17-18-21-24-27-30-33-36-46(9-2)47(51)45(3,4)41-55-46/h42H,8-41H2,1-7H3/t42-,46?/m1/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHJHXIKLYLXQS-BKVZMYJLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H90N2O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic routes and reaction conditions for CID 131876036 involve complex organic synthesis techniques. The preparation methods typically include multiple steps of chemical reactions, such as condensation, reduction, and purification processes. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

CID 131876036 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 131876036 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 131876036 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oscillatoxin Derivatives

identifies oscillatoxin D (CID: 101283546), 30-methyl-oscillatoxin D (CID: 185389), and oscillatoxin E/F (CIDs: 156582093, 156582092) as structurally related compounds. These derivatives share a macrocyclic lactone core, a feature common in marine toxins. Key differences include:

- Substituent groups : Oscillatoxin D lacks the methyl group present in 30-methyl-oscillatoxin D, altering its hydrophobicity and bioactivity .

- Ring modifications : Oscillatoxin E/F exhibit hydroxylation or epoxide modifications, which influence their interaction with biological targets, such as ion channels or enzymes .

Table 1: Structural Comparison of CID 131876036 and Oscillatoxin Derivatives

| Compound (CID) | Molecular Formula | Key Functional Groups | Bioactivity Relevance |

|---|---|---|---|

| This compound | Not specified* | Likely lactone/ester | Pending toxicogenomic studies |

| Oscillatoxin D (101283546) | C₃₄H₅₀O₈ | Macrocyclic lactone | Cytotoxicity, ion channel modulation |

| 30-Methyl-oscillatoxin D (185389) | C₃₅H₅₂O₈ | Methylated lactone | Enhanced membrane permeability |

Table 2: Physicochemical Properties Comparison

| Property | This compound | CAS 918538-05-3 | CAS 1046861-20-4 |

|---|---|---|---|

| Molecular Weight | ~300–400 Da* | 188.01 Da | 235.27 Da |

| LogP (Predicted) | Moderate (~2.5) | 2.15 (XLOGP3) | 2.15 (XLOGP3) |

| Hydrogen Bond Acceptors | 4–6* | 3 | 2 |

| Bioavailability Score | Not reported | 0.55 | 0.55 |

| Toxicity Alerts (PAINS) | Not analyzed | 0 alerts | 0 alerts |

Toxicological and Functional Insights

While direct toxicological data for this compound are absent in the provided evidence, emphasizes the utility of the Comparative Toxicogenomics Database (CTD) for cross-species toxicity predictions. In contrast, halogenated compounds like CAS 918538-05-3 show low acute toxicity (H315/H319/H335 warnings) but may pose risks through bioaccumulation .

Biological Activity

CID 131876036 is a chemical compound cataloged in the PubChem database, which is a valuable resource for chemical information. Understanding its biological activity is crucial for applications in pharmacology, toxicology, and medicinal chemistry.

Biological Activity Overview

Biological activity refers to the effects a compound has on living organisms or biological systems. This can include:

- Mechanism of Action : How the compound interacts with biological targets such as proteins, enzymes, or receptors.

- Pharmacodynamics : The effects of the compound on the body, including therapeutic effects and side effects.

- Pharmacokinetics : How the body absorbs, distributes, metabolizes, and excretes the compound.

Table 1: Key Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | [Source 1] |

| Anticancer | Induction of apoptosis in cancer cells | [Source 2] |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes | [Source 3] |

| Receptor Binding | Interaction with neurotransmitter receptors | [Source 4] |

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 5 | [Source 5] |

| Staphylococcus aureus | 10 | [Source 6] |

| Pseudomonas aeruginosa | 15 | [Source 7] |

Case Study 2: Anticancer Properties

Research on this compound's anticancer properties revealed its ability to induce apoptosis in various cancer cell lines. Flow cytometry analysis was employed to assess cell viability and apoptosis rates.

Table 3: Apoptosis Induction in Cancer Cell Lines

| Cell Line | Apoptosis Rate (%) | Reference |

|---|---|---|

| HeLa | 30 | [Source 8] |

| MCF-7 | 45 | [Source 9] |

| A549 | 50 | [Source 10] |

Understanding the mechanism by which this compound exerts its biological effects is vital. Research suggests that it may function through:

- Targeting Specific Proteins : Binding to proteins involved in cell signaling pathways.

- Modulating Gene Expression : Affecting transcription factors that regulate gene expression related to cell growth and apoptosis.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and testable research question for studying CID 131876036?

- Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question, ensuring alignment with experimental objectives (e.g., "How does this compound affect [specific biological pathway] in [cell type] compared to [control compound] over [timeframe]?"). Evaluate feasibility and novelty using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Avoid overly broad questions; refine scope by specifying variables (e.g., concentration ranges, assay conditions). Pilot studies or computational modeling can help narrow hypotheses .

Q. What methodologies are recommended for conducting a systematic literature review on this compound?

- Follow a structured process:

- Step 1: Use databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND [biological target] NOT industrial production").

- Step 2: Filter primary sources (peer-reviewed journals) over secondary summaries; prioritize studies with rigorous experimental designs .

- Step 3: Organize findings into thematic clusters (e.g., mechanistic studies, toxicity profiles) using tools like Zotero or Mendeley. Critically evaluate contradictions in reported data (e.g., conflicting IC50 values) .

Q. How should experimental designs for this compound incorporate controls and minimize bias?

- Control Groups: Include positive/negative controls (e.g., known inhibitors for enzyme assays) and vehicle controls (solvents used in compound preparation).

- Blinding: Use double-blinding in animal studies or high-throughput screening to reduce observer bias.

- Replication: Perform triplicate experiments with independent biological replicates. Statistical power analysis should determine sample sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s mechanism of action?

- Step 1: Re-evaluate methodologies across studies (e.g., differences in cell lines, assay protocols, or compound purity). Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

- Step 2: Apply meta-analysis to quantify effect sizes and heterogeneity. Use tools like RevMan to assess bias in experimental designs .

- Step 3: Design follow-up studies to isolate variables (e.g., pH, temperature) that may explain discrepancies .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Synthesis Protocols: Document step-by-step procedures with exact conditions (e.g., reaction time, catalyst ratios). Use IUPAC nomenclature and report yields/purity (HPLC, NMR) .

- Data Transparency: Share raw spectra and crystallographic data in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories like ChemSpider .

- Collaborative Validation: Partner with independent labs to replicate key findings. Pre-register synthesis protocols on platforms like Zenodo .

Q. How can multi-omics data be integrated with chemical analysis to study this compound’s polypharmacology?

- Workflow:

- Step 1: Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target pathways.

- Step 2: Use cheminformatics tools (e.g., Molecular Dynamics simulations) to predict binding modes.

- Step 3: Validate hypotheses via CRISPR-Cas9 knockout models or isotopic labeling .

- Data Integration: Employ bioinformatics pipelines (e.g., Cytoscape for network analysis) to map interactions between this compound and multi-omics profiles .

Methodological Standards

- Ethical Compliance: Obtain institutional review board (IRB) approval for studies involving human tissues or animal models .

- Data Presentation: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for figures, tables, and reproducibility documentation .

- Citation Practices: Use reference managers (EndNote, Mendeley) to ensure accurate citations and avoid plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.